Differential Inhibition of CYP2B6: cis-Nerolidol vs. trans-Nerolidol
In human liver microsomes, cis-nerolidol demonstrates significantly less inhibitory activity against the cytochrome P450 2B6 isoform (CYP2B6) compared to its trans- isomer. This isoform-specific effect highlights a clear stereochemical dependence for drug interaction potential [1].
| Evidence Dimension | Inhibition of CYP2B6 enzyme activity |
|---|---|
| Target Compound Data | cis-Nerolidol: 20% inhibition |
| Comparator Or Baseline | trans-Nerolidol: 46% inhibition |
| Quantified Difference | cis-Nerolidol exhibits 2.3-fold lower inhibitory activity compared to trans-Nerolidol. |
| Conditions | In vitro assay using human hepatic microsomes at a test compound concentration of 10 μM [1]. |
Why This Matters
For researchers investigating drug metabolism or potential herb-drug interactions, selecting cis-nerolidol over trans-nerolidol or undefined mixtures reduces the risk of confounding results from strong CYP2B6 inhibition.
- [1] Deingruberová, K. (2020). Modulační účinek cis-nerolidolu, trans-nerolidolu a farnesolu na vybrané enzymy 1. fáze biotransformace v lidských jaterních řezech. (Rigorous thesis). Charles University, Faculty of Pharmacy in Hradec Králové. View Source
